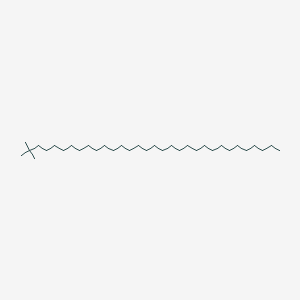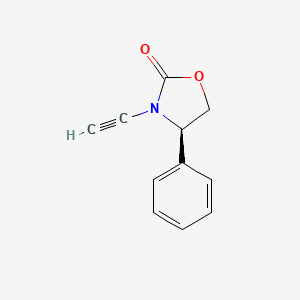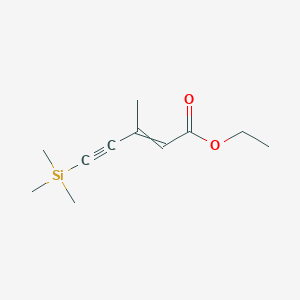
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group, an ethyl ester, and a conjugated enyne system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate typically involves the reaction of ethyl propiolate with trimethylsilylacetylene in the presence of a base, such as potassium tert-butoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired enyne ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enyne system to alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: TBAF is frequently used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate involves its reactivity towards various chemical reagents. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The enyne system allows for diverse transformations, including cycloadditions and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-trimethylsilylpent-2-en-4-ynoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(trimethylsilyl)propiolate: Lacks the methyl group at the 3-position.
3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol: Contains a hydroxyl group instead of an ester.
Uniqueness
Ethyl 3-methyl-5-(trimethylsilyl)pent-2-en-4-ynoate is unique due to its combination of a trimethylsilyl group, an ethyl ester, and a conjugated enyne system. This combination provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
CAS No. |
211060-30-9 |
|---|---|
Molecular Formula |
C11H18O2Si |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
ethyl 3-methyl-5-trimethylsilylpent-2-en-4-ynoate |
InChI |
InChI=1S/C11H18O2Si/c1-6-13-11(12)9-10(2)7-8-14(3,4)5/h9H,6H2,1-5H3 |
InChI Key |
LWQQDRNQVCVBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridine](/img/structure/B14243893.png)
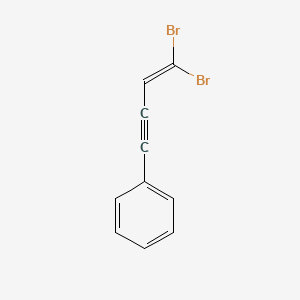

di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)

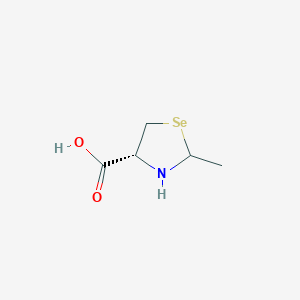
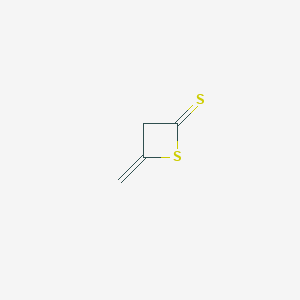
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)

